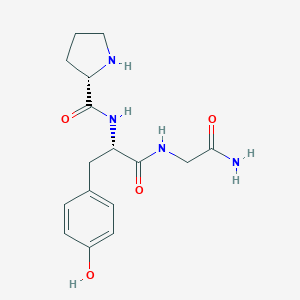

Prolyl-tyrosyl-glycinamide

Description

Prolyl-tyrosyl-glycinamide is a tripeptide comprising proline (Pro), tyrosine (Tyr), and glycinamide (Gly-NH₂) linked via peptide bonds. The sequence Pro-Tyr-Gly-NH₂ suggests structural features such as:

- Proline: A cyclic secondary amine contributing to conformational rigidity.

- Glycinamide: The C-terminal amide derivative of glycine, which may enhance metabolic stability compared to free carboxylic acid termini.

Properties

CAS No. |

132149-55-4 |

|---|---|

Molecular Formula |

C16H22N4O4 |

Molecular Weight |

334.37 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H22N4O4/c17-14(22)9-19-15(23)13(8-10-3-5-11(21)6-4-10)20-16(24)12-2-1-7-18-12/h3-6,12-13,18,21H,1-2,7-9H2,(H2,17,22)(H,19,23)(H,20,24)/t12-,13-/m0/s1 |

InChI Key |

RROWGLVTQPWNAI-STQMWFEESA-N |

SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |

sequence |

PYG |

Synonyms |

Pro-Tyr-Gly-NH2 prolyl-tyrosyl-glycinamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares prolyl-tyrosyl-glycinamide with analogous tripeptides:

*Inferred values based on peptide bond formation and component residues.

Key Observations:

Aromatic vs. Aliphatic Residues: this compound contains tyrosine, which introduces a polar aromatic group absent in prolyl-lysyl-glycinamide (lysine) and prolyl-alanyl-glycine (alanine). This may enhance interactions with hydrophobic or π-stacking domains in biological targets.

Terminal Modifications :

- The C-terminal amide in this compound and prolyl-lysyl-glycinamide contrasts with the free carboxylic acid in prolyl-alanyl-glycine. Amidation often reduces enzymatic degradation, extending half-life in vivo .

Functional Implications

Bioactivity and Stability

- This compound: The phenolic -OH of tyrosine may confer antioxidant properties or facilitate receptor binding (e.g., tyrosine kinase interactions). Its rigidity from proline could restrict conformational flexibility, affecting target selectivity.

- Prolyl-lysyl-glycinamide : The lysine side chain’s basicity might enable electrostatic interactions with negatively charged membranes or nucleic acids .

- Prolyl-alanyl-glycine : The shorter alanine side chain and free C-terminus likely reduce steric hindrance, favoring interactions with shallow binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.